molecular formula C43H58N2O17 B593776 Methyllycaconitine (citrate) CAS No. 351344-10-0

Methyllycaconitine (citrate)

Cat. No.: B593776
CAS No.: 351344-10-0
M. Wt: 874.9
InChI Key: INBLZNJHDLEWPS-OULUNZSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .

Cellular Effects

Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .

Temporal Effects in Laboratory Settings

The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .

Dosage Effects in Animal Models

In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .

Metabolic Pathways

Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-OULUNZSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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